![molecular formula C16H10ClF3N2O2S B2474752 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione CAS No. 321430-83-5](/img/structure/B2474752.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A study described the synthesis of a series of imidosulfonylhydrazones, including cyclic imides related to 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione, in search of antibacterial and antinociceptive compounds (Silva, Oliveira, & Nunes, 2006).
- Another study synthesized highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, demonstrating potential applications in organic electronics (Zhang & Tieke, 2008).
Biological Evaluation
- A paper focused on the synthesis of 3-(4-Sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione and its evaluation as a COX-2 inhibitor, highlighting potential therapeutic applications (Shin et al., 2012).
- Research on pyrrole derivatives, including those related to the chemical , indicated their potential as anti-cancer therapeutics through mechanisms involving protein kinase inhibition (Kuznietsova et al., 2019).
Application in Materials Science
- A study synthesized new 1H-pyrrole-2,5-dione derivatives, exploring their use as corrosion inhibitors for carbon steel, revealing their potential in materials protection (Zarrouk et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis reactions as catalysts, reagents, and intermediates .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-11-6-9(16(18,19)20)8-21-14(11)25-12-7-13(23)22(15(12)24)10-4-2-1-3-5-10/h1-6,8,12H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLJQVGBDRBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

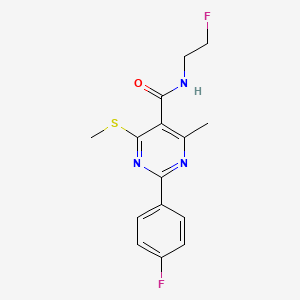
![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/no-structure.png)
![tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2474674.png)
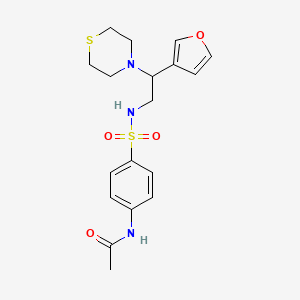

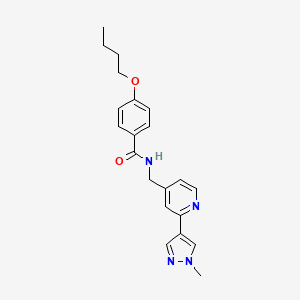
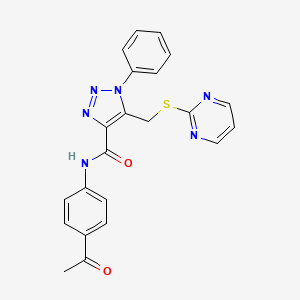
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)

![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)
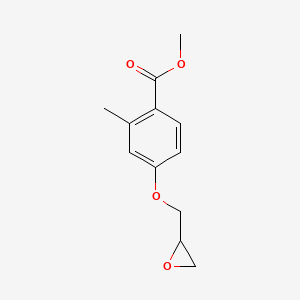
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)